Deacetylasperulosidic acid

Overview

Description

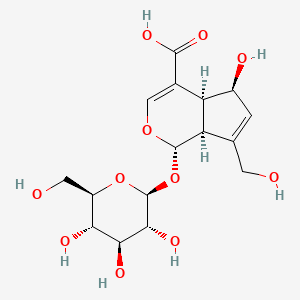

Deacetylasperulosidic acid is an iridoid compound found in several medicinal plants, such as Morinda citrifolia . This compound exhibits a range of bioactivities, including anti-inflammatory, analgesic, anti-cancer, antioxidant, anti-arthritic, anti-mutagenic, anti-clastogenic, and hepatoprotective properties .

Mechanism of Action

Target of Action

Deacetylasperulosidic acid (DAA) is an iridoid compound found in a few medicinal plants, such as Morinda citrifolia . It primarily targets the immune system and the skin barrier function . It has been found to have anti-inflammatory, analgesic, anti-cancer, antioxidant, anti-arthritic, anti-mutagenic, anti-clastogenic, and hepatoprotective effects .

Mode of Action

DAA exhibits its therapeutic effects through various mechanisms. It has antioxidant activity by increasing superoxide dismutase activity . It also has anticlastogenic activity, suppressing the induction of chromosome aberrations in hamster ovary cells and mice . Furthermore, DAA prevents 4-nitroquinoline 1-oxide (4NQO) induced DNA damage in vitro, suppresses IL-2 production along with the activation of natural killer cells .

Biochemical Pathways

DAA influences several biochemical pathways. It controls mitogen-activated protein kinase phosphorylation levels and the translocation of nuclear factor-kappa light chain enhancer of activated B cells into the nucleus by inhibiting IκBα decomposition . It also increases the expression of proteins involved in skin barrier functions such as filaggrin and involucrin .

Pharmacokinetics

It is known that daa is rapidly absorbed and excreted mainly via the kidneys with a half-life of 30 minutes . Almost 100% of the radioactivity isolated from urine and organs could be identified as unchanged DAA .

Result of Action

The result of DAA’s action is the alleviation of various conditions. Its anti-inflammatory, analgesic, anti-cancer, antioxidant, anti-arthritic, anti-mutagenic, anti-clastogenic, and hepatoprotective effects make it a potential therapeutic agent for a range of diseases . It can also relieve atopic dermatitis by controlling immune balance and recovering skin barrier function .

Action Environment

The action of DAA can be influenced by environmental factors such as fermentation. Fermentation enhances biologically active ingredients, improves the absorption rate, and induces the generation of new functional ingredients . For instance, the concentration of DAA further increased in fermented noni, a plant in which DAA is a major constituent .

Biochemical Analysis

Biochemical Properties

Deacetylasperulosidic acid has been found to exhibit a range of biochemical activities. It has been reported to have anti-inflammatory, analgesic, anti-cancer, antioxidant, anti-arthritic, anti-mutagenic, anti-clastogenic, and hepatoprotective effects

Cellular Effects

This compound has been shown to have various effects on different types of cells. For instance, it has been reported to have anti-atopic activity in keratinocytes, mast cells, and eosinophils . It alleviates symptoms of atopic dermatitis, including infiltration of inflammatory cells, epidermal thickness, and scratching behavior . It also influences cell function by modulating immune balance and restoring skin barrier function .

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, this compound has been shown to alleviate symptoms of atopic dermatitis, including infiltration of inflammatory cells, epidermal thickness, ear thickness, and scratching behavior

Metabolic Pathways

It has been suggested that this compound could be converted into other compounds under certain conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: Deacetylasperulosidic acid can be synthesized through the fermentation of Morinda citrifolia L. (Noni) using Lactobacillus brevis . The fermentation process involves incubating the plant material with water and Lactobacillus brevis at 30°C for 72 hours . High-performance liquid chromatography-photodiode array (HPLC-PDA) analysis is used to measure the content of this compound in the extracts .

Industrial Production Methods: The industrial production of this compound primarily relies on the extraction from Morinda citrifolia L. (Noni) through fermentation. The process enhances the bioactive ingredients and improves their absorption rate .

Chemical Reactions Analysis

Types of Reactions: Deacetylasperulosidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Deacetylasperulosidic acid has a wide range of scientific research applications:

Chemistry: It is used as a marker compound in the analysis of Morinda citrifolia L.

Medicine: this compound has potential therapeutic applications in treating conditions such as atopic dermatitis, cancer, and inflammatory diseases

Industry: It is used in the development of functional food ingredients and nutraceuticals.

Comparison with Similar Compounds

Deacetylasperulosidic acid is unique due to its wide range of bioactivities and its presence in medicinal plants like Morinda citrifolia . Similar compounds include:

Asperulosidic acid: Another iridoid found in Morinda citrifolia with similar bioactivities.

Scopolin: A coumarin glycoside with antioxidant properties.

Asperuloside: An iridoid glycoside with anti-inflammatory and antioxidant activities.

Scopoletin: A coumarin compound with anti-inflammatory and antioxidant effects.

These compounds share some bioactivities with this compound but differ in their specific chemical structures and mechanisms of action.

Biological Activity

Deacetylasperulosidic acid (DAA) is a significant phytochemical derived from Morinda citrifolia (noni), known for its diverse biological activities, particularly in the context of skin health, immune modulation, and antioxidant properties. This article synthesizes findings from various studies to elucidate the biological activity of DAA, supported by data tables and case studies.

DAA exhibits multiple mechanisms that contribute to its biological effects:

- Anti-inflammatory Activity : DAA has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, including IL-1β, IL-4, IL-6, IL-8, and TNF-α. This inhibition occurs through the suppression of nuclear factor-kappa B (NF-κB) activation and mitogen-activated protein kinase (MAPK) signaling pathways in various cell types, including HaCaT cells (human keratinocytes) and EOL-1 cells (human eosinophilic leukemia cells) .

- Skin Barrier Function : DAA enhances the expression of skin barrier proteins such as filaggrin and involucrin, which are crucial for maintaining skin integrity. In vitro studies demonstrated that DAA treatment increased these proteins' levels in a concentration-dependent manner .

2. Effects on Atopic Dermatitis

DAA has been investigated for its potential therapeutic effects on atopic dermatitis (AD):

- Reduction of Symptoms : In a mouse model induced by 2,4-dinitrochlorobenzene (DNCB), DAA significantly reduced ear thickness and scratching behavior, indicative of alleviated pruritus .

- Histological Changes : Histological analysis revealed that DAA treatment decreased epidermal thickening and reduced infiltration by eosinophils and mast cells, which are associated with allergic responses .

- Cytokine Regulation : Serum levels of immunoglobulin E (IgE) and histamine were significantly lowered in DAA-treated mice. Additionally, DAA restored the IgG1/IgG2a balance in serum, which is critical for immune regulation .

3. Antioxidant Activity

DAA's antioxidant properties have been documented through various studies:

- In Vivo Studies : A study involving Wistar rats demonstrated that administration of DAA led to a dose-dependent reduction in serum malondialdehyde (MDA), a marker of oxidative stress, alongside an increase in superoxide dismutase (SOD) activity .

| DAA Dose (mg/kg) | MDA (nmol/mL) | SOD (U/mL) | GPx (U/mL) |

|---|---|---|---|

| 0 | 5.54 ± 0.77 | 115 ± 10.1 | 995 ± 148 |

| 15 | 4.96 ± 1.43 | 126 ± 17.3 | 1007 ± 169 |

| 30 | 4.45 ± 1.15* | 128 ± 15.2* | 983 ± 167 |

| 60 | 4.43 ± 0.79** | 130 ± 8.83** | 986 ± 101 |

*P < 0.05; **P < 0.01 compared to control group.

This indicates that DAA not only mitigates oxidative stress but also enhances the body's antioxidant defenses.

4. Case Studies and Research Findings

Several studies have highlighted the efficacy of DAA in various biological contexts:

- Skin Health : In a study focusing on atopic dermatitis models, DAA was shown to control immune balance and recover skin barrier functions effectively .

- Antioxidant Effects : The antioxidant activity of DAA was confirmed through both in vitro and in vivo experiments, supporting its role as a protective agent against oxidative damage .

Properties

IUPAC Name |

(1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c17-2-5-1-7(19)10-6(14(23)24)4-25-15(9(5)10)27-16-13(22)12(21)11(20)8(3-18)26-16/h1,4,7-13,15-22H,2-3H2,(H,23,24)/t7-,8+,9+,10-,11+,12-,13+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXWFPTVHBWJOU-YYFGDFGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2C(C1O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@@H]2[C@H]([C@H]1O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931538 | |

| Record name | (1S,4aS,5S,7aS)-1-(beta-D-Glucopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14259-55-3 | |

| Record name | Deacetylasperulosidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14259-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Deacetylasperulosidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4aS,5S,7aS)-1-(beta-D-Glucopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESACETYLASPERULOSIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00399V6E44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DAA has been shown to alleviate atopic dermatitis (AD) symptoms in several ways. [, ] It reduces the infiltration of inflammatory cells like mast cells and eosinophils, decreases epidermal and ear thickness, and alleviates scratching behavior. [] At a molecular level, DAA modulates the expression and secretion of various cytokines and chemokines involved in AD, including interleukin (IL)-1β, IL-4, IL-6, IL-8, IL-9, IL-10, IL-12, IL-25, IL-33, TNF-α, IFN-γ, TSLP, TARC, MDC, and RANTES. [, ] DAA also appears to control inflammation by modulating mitogen-activated protein kinase (MAPK) phosphorylation and inhibiting IκBα decomposition, thereby influencing the translocation of NF-κB. []

A: DAA has been shown to increase the expression of proteins essential for skin barrier function, such as filaggrin, involucrin, and loricrin. [, ] It also increases the expression of the pro-filaggrin gene. [] This enhancement of skin barrier function likely contributes to its efficacy in alleviating AD symptoms.

A: Yes, DAA exhibits immunomodulatory activity. It has been shown to inhibit the suppression of cell-mediated immunity induced by immunosuppressive substances. [] DAA also inhibits the reduction of IL-2 production and activates natural killer (NK) cells. [] Studies in mice have shown that DAA can upregulate NO production and NK cytotoxicity in the abdominal cavity and spleen. [] It can also increase Th1 and Th2 cytokine production and immune cell numbers in various immune organs, including the spleen, mesenteric lymph nodes, peritoneal exudate cells, Peyer's patches, and peripheral blood mononuclear cells. []

A: Research suggests that DAA might contribute to blood pressure regulation. Studies show that noni juice, rich in DAA, can reduce blood pressure and increase 24-hour urinary nitric oxide (NO) metabolite excretion in hypertensive rats. [] Furthermore, DAA appears to promote NO release in human umbilical vein endothelial cells (HUVECs), potentially through the glucagon-like peptide-1 receptor (GLP-1R) pathway, involving Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) and AMPK signaling. []

ANone: The molecular formula of deacetylasperulosidic acid is C15H22O11, and its molecular weight is 394.34 g/mol.

A: Research suggests that the presence of a free carboxylic group at the 11 position of the iridoid structure significantly reduces purgative activity. [] For example, geniposidic acid, this compound, and monotropein, all with a free carboxylic acid at the 11 position, are weaker purgatives compared to geniposide and this compound methyl ester, which lack this functional group. []

A: The presence of a hydroxyl group at the 6 position of the iridoid structure seems to delay the onset of purgative action. [] Asperuloside, aucubin, catalpol, and this compound methyl ester, all with a hydroxyl group at the 6 position, exhibit a slower onset of diarrhea compared to their counterparts lacking this group. []

A: Studies suggest that the iridoids in noni fruit, including DAA, remain stable at temperatures used during pasteurization. [] This finding indicates that DAA is relatively heat-stable and may be suitable for inclusion in processed food products.

A: Studies using radioactively labeled DAA in mice demonstrate that it is rapidly absorbed after oral administration and primarily excreted through the kidneys with a half-life of 30 minutes. []

A: The anti-inflammatory activity of DAA has been investigated using various cell lines, including HaCaT (human keratinocytes), HMC-1 (human mast cells), and EOL-1 (human eosinophils). [] These cell lines are relevant to AD and provide insights into the compound's mechanism of action in skin inflammation.

A: The anti-atopic activity of DAA has been evaluated in NC/Nga mice, a well-established animal model for AD. [] These studies provide valuable information about the efficacy and mechanisms of DAA in a whole-organism context. Additionally, the effects of DAA on blood glucose, serum AGEs, and immune function have been investigated in Sprague Dawley rats with type 2 diabetes. [] These studies highlight the potential of DAA in managing metabolic disorders.

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection and mass spectrometry (MS), has been widely employed for the quantification of DAA. [, , , , , , ] These methods allow for sensitive and specific determination of DAA levels in complex matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.